Butyl 3-Aminotetrahydrofuran-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
butyl 3-aminooxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZWNOGIHHQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCOC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 3-Aminotetrahydrofuran-3-carboxylate (CAS No. 2512217-39-7) is a compound of significant interest in medicinal chemistry due to its structural characteristics that facilitate interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its potential applications in enzyme inhibition, neuroprotection, and other therapeutic areas.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with an amino acid moiety, which is essential for its biological activity. The presence of the butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Acetylcholinesterase (AChE) Inhibition : Research indicates that compounds similar to this compound exhibit potent AChE inhibitory activity. For instance, related derivatives have shown IC50 values ranging from 0.64 to 81.06 μM, indicating varying degrees of efficacy against AChE .
- Butyrylcholinesterase (BuChE) Inhibition : Compounds in this class also demonstrate BuChE inhibitory properties, which are important for therapeutic strategies targeting cholinergic dysfunction .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through various in vitro studies.
- Cell Viability and Apoptosis : In studies involving neuroblastoma cell lines (e.g., SH-SY5Y), certain derivatives have shown protective capabilities against oxidative stress-induced cell injury. For example, some compounds exhibited significant increases in cell viability while reducing apoptosis markers .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Compounds with similar structures have demonstrated comparable antioxidant activities to standard antioxidants like Trolox, suggesting a potential role in mitigating oxidative stress-related pathologies .
Study 1: Cholinesterase Inhibition
A study focused on synthesizing novel derivatives of this compound reported significant AChE and BuChE inhibition. The most potent compound achieved an IC50 value of 1.56 ± 0.02 mM against AChE, highlighting its potential as a therapeutic agent in Alzheimer's disease management .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Butyl Derivative A | 1.56 mM | N/A |
| Related Compound B | 0.64 μM | N/A |
| Related Compound C | N/A | 5.77 μM |
Study 2: Neuroprotection and Antioxidant Activity
In vitro evaluations revealed that certain derivatives not only inhibited cholinesterases but also exhibited significant neuroprotective effects against H2O2-induced cytotoxicity in SH-SY5Y cells. These findings suggest that the compound's structural features may enhance its bioactivity through multiple mechanisms .
Scientific Research Applications
Butyl 3-aminotetrahydrofuran-3-carboxylate is a substituted 3-amino-tetrahydrofuran-3-carboxylic acid amide . Research literature and patents suggest its use as an intermediate in the synthesis of pharmaceutically active substances .
Synthesis and Pharmaceutical Applications
Synthesis of Derivatives
- This compound can be used in the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides with high optical purity at the carbon in position 3 of the tetrahydrofuran ring .
- This involves reacting a compound of general formula (IVb) with a compound of general formula (V) with high optical purity at the carbon in position 3 of the tetrahydrofuran ring, which may include cleaving protecting groups .
- The amino-tetrahydrofuran carboxylic acid amide moiety may have either an R-configuration or an S-configuration .
- It can also be used in a method for preparing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides of general formula (Ic) with high optical purity at the carbon in position 3 of the tetrahydrofuran ring . This involves:
- Reacting a compound of the formula (IV) with a compound of the formula (Vl) in high optical purity at the carbon in position 3 of the tetrahydrofuran ring to obtain a compound of the formula (VII) in high optical purity at the carbon in position 3 of the tetrahydrofuran ring, potentially cleaving the amino protecting group .
- Reacting compound (VII) with a compound of formula (VIII) .
Use as a Pharmaceutically Active Substance
- Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides can be used as pharmaceutically active substances with high pharmacological potency and high purity and crystallinity .
- These substances can be used in pharmaceutical compositions . For example, (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide is one such compound .
Preparation Methods
Reaction of Chiral Precursors with Activated Carboxylic Acid Derivatives
A common approach involves the reaction of an optically pure amine intermediate (general formula IV) with an activated carboxylic acid derivative (general formula V), such as acid chlorides, anhydrides, or esters activated by reagents like trimethylaluminium. This acylation step forms the amide or ester linkage necessary for the carboxylate moiety.
- Solvents: Methylene chloride, chloroform, tetrahydrofuran, dioxane, toluene, dimethylformamide, among others.
- Temperature: Ranges from -20°C to 200°C, optimally between -10°C and 160°C.
- Catalysts/Bases: Organic or inorganic bases like triethylamine, diisopropylethylamine, or N-methylmorpholine; Lewis acids such as zinc chloride or copper(II) chloride may be used to enhance reaction rates.
- Protecting Groups: Amino groups may be protected with benzyl, methoxybenzyl, or benzyloxycarbonyl groups to prevent side reactions during acylation.
Cleavage of Protecting Groups
After acylation, protecting groups on the amino function are removed under controlled conditions:
- Hydrolysis: Using aqueous acidic or basic media such as trifluoroacetic acid, hydrochloric acid, sulfuric acid, or alkali metal hydroxides (LiOH, NaOH, KOH).
- Hydrogenolysis: Catalytic hydrogenation with palladium on charcoal in solvents like methanol or ethanol, often under mild hydrogen pressure (1-7 bar), typically at room temperature.
Use of Enantiomerically Pure Starting Materials
The synthesis benefits from starting with enantiomerically pure intermediates derived from chiral pool materials such as L- or D-amino acids. This approach ensures high optical purity in the final product, minimizing racemization risks.
Alternative Methods: Biocatalytic and Chiral Resolution
- Biocatalytic methods using enzymes like amino acylase or amidases can selectively produce enantiopure intermediates.
- Chiral chromatography or chemical resolution techniques may be employed to separate racemic mixtures if racemic synthesis is used initially.
Representative Synthetic Scheme (Simplified)
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1. | Optically pure amine (IV) + Activated carboxylic acid (V) | Acylation in solvent (e.g., THF, toluene) with base, 0 to 100°C |
| 2. | Protected amine intermediate | Optional purification |
| 3. | Deprotection (acidic/basic hydrolysis or hydrogenolysis) | Removal of amino protecting groups to yield free amine |
| 4. | Purification | Crystallization or chromatography to obtain high purity product |
Research Findings and Optimization
- The acylation step is sensitive to temperature and solvent choice; lower temperatures favor higher stereoselectivity.
- Use of Lewis acids and bases can improve yields and reaction rates.
- Protecting group strategies are critical to prevent side reactions and ensure high purity.
- The final product can be isolated as an anhydrous crystalline form, which is important for pharmaceutical applications.
- Optical purity is maintained above 98% enantiomeric excess through careful selection of chiral precursors and mild reaction conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Options | Notes |
|---|---|---|
| Starting Material | Enantiomerically pure amine or chiral pool derivatives | L- or D-amino acids preferred |
| Acylation Reagents | Acid chlorides, anhydrides, activated esters | Activation with trimethylaluminium possible |
| Solvents | Methylene chloride, THF, toluene, DMF, dioxane | Choice affects selectivity and yield |
| Temperature Range | -20°C to 200°C (preferably -10°C to 160°C) | Lower temps favor stereoselectivity |
| Bases | Triethylamine, diisopropylethylamine, N-methylmorpholine | Neutralize acid byproducts |
| Lewis Acids | Zinc chloride, copper(II) chloride | Catalytic enhancement |
| Protecting Groups | Benzyl, methoxybenzyl, benzyloxycarbonyl | Removed post-acylation |
| Deprotection Methods | Acid/base hydrolysis, hydrogenolysis | Conditions vary with protecting group |
| Optical Purity | >96% to >98% enantiomeric excess | Critical for pharmaceutical use |
| Purification | Crystallization, chromatography | Ensures high purity and crystallinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
